molecular formula C19H18N4O3S2 B11261018 3,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

3,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11261018
M. Wt: 414.5 g/mol
InChI Key: ZQIDZNLICQIJKY-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with a thiophene, triazole, and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is likely to involve multiple pathways due to its complex structure. The thiophene and triazole moieties can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzamide core may facilitate binding to specific proteins, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

InChI

InChI=1S/C19H18N4O3S2/c1-25-14-6-5-12(10-15(14)26-2)18(24)20-8-7-13-11-28-19-21-17(22-23(13)19)16-4-3-9-27-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24)

InChI Key

ZQIDZNLICQIJKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)OC

Origin of Product

United States

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